molecular formula C8H7NS B579554 3-(2-Methylsulfanylethynyl)pyridine CAS No. 18212-56-1

3-(2-Methylsulfanylethynyl)pyridine

Cat. No.: B579554
CAS No.: 18212-56-1
M. Wt: 149.211
InChI Key: CZPFBMZSLYWUDX-UHFFFAOYSA-N
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Description

3-(2-Methylsulfanylethynyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a methylthio group and an ethynyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylsulfanylethynyl)pyridine can be achieved through several methods. One common method involves the reaction of 3-ethynylpyridine with methylthiol in the presence of a base. The reaction typically takes place under mild conditions, such as room temperature, and requires a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylsulfanylethynyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted pyridines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-(2-Methylsulfanylethynyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylsulfanylethynyl)pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Ethynylpyridine: Lacks the methylthio group but has similar reactivity.

    3-Methylthio-2-pyridine: Similar structure but with different substitution patterns.

    4-((Methylthio)ethynyl)pyridine: Positional isomer with the same functional groups but different placement on the pyridine ring.

Uniqueness

3-(2-Methylsulfanylethynyl)pyridine is unique due to the combination of the methylthio and ethynyl groups, which confer specific reactivity and properties. This makes it a valuable compound for various chemical and biological applications.

Properties

CAS No.

18212-56-1

Molecular Formula

C8H7NS

Molecular Weight

149.211

IUPAC Name

3-(2-methylsulfanylethynyl)pyridine

InChI

InChI=1S/C8H7NS/c1-10-6-4-8-3-2-5-9-7-8/h2-3,5,7H,1H3

InChI Key

CZPFBMZSLYWUDX-UHFFFAOYSA-N

SMILES

CSC#CC1=CN=CC=C1

Synonyms

Pyridine, 3-[(methylthio)ethynyl]- (8CI,9CI)

Origin of Product

United States

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